molecular formula C17H22N2O5 B12113280 1-benzyl 5-tert-butyl (5S)-3-methyl-2-oxoimidazolidine-1,5-dicarboxylate

1-benzyl 5-tert-butyl (5S)-3-methyl-2-oxoimidazolidine-1,5-dicarboxylate

Cat. No.: B12113280
M. Wt: 334.4 g/mol
InChI Key: XUXYPDGMBVVNQO-UHFFFAOYSA-N
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Description

(S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a methyl group, an oxo group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the preparation might start with the protection of the carboxylic acid groups using tert-butyl and benzyl protecting groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for efficient and scalable synthesis . Additionally, the use of catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under specific conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and tert-butyl esters can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ester groups would yield the corresponding alcohols, while substitution reactions could introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters of imidazolidine dicarboxylic acids, such as:

  • (S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-methyl ester 5-tert-butyl ester
  • (S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-methyl ester

Uniqueness

The presence of both benzyl and tert-butyl esters provides a balance of stability and reactivity, making it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

1-O-benzyl 5-O-tert-butyl 3-methyl-2-oxoimidazolidine-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-14(20)13-10-18(4)15(21)19(13)16(22)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXYPDGMBVVNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C(=O)N1C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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